BenchChemオンラインストアへようこそ!

2,4,6-Trithiaheptane

odor threshold flavor chemistry sensory science

2,4,6-Trithiaheptane (CAS 6540-86-9), also known as bis(methylthiomethyl) sulfide, is a linear organic trisulfide with the molecular formula C₄H₁₀S₃ and a molecular weight of 154.3 g/mol. It is classified as a dithioacetal and belongs to the family of volatile linear polysulphides.

Molecular Formula C4H10S3
Molecular Weight 154.3 g/mol
CAS No. 6540-86-9
Cat. No. B1616387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trithiaheptane
CAS6540-86-9
Molecular FormulaC4H10S3
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESCSCSCSC
InChIInChI=1S/C4H10S3/c1-5-3-7-4-6-2/h3-4H2,1-2H3
InChIKeyPQFOEUXAUYRCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in triacetin
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trithiaheptane (CAS 6540-86-9): A Linear Trisulfide Flavorant for Sulfurous, Roasted, and Alliaceous Profiles


2,4,6-Trithiaheptane (CAS 6540-86-9), also known as bis(methylthiomethyl) sulfide, is a linear organic trisulfide with the molecular formula C₄H₁₀S₃ and a molecular weight of 154.3 g/mol. It is classified as a dithioacetal and belongs to the family of volatile linear polysulphides [1]. The compound occurs naturally in cooked Parkia speciosa (petai beans) and in certain truffle species, and is recognized as a food flavoring agent under FEMA No. 4214 and FL No. 12.240, having been evaluated by JECFA (No. 1684) in 2007 with no safety concern at current intake levels [2].

Why 2,4,6-Trithiaheptane Cannot Be Replaced by Other Sulfur Flavor Compounds Without Quantitative and Regulatory Consequence


While numerous volatile sulfur compounds (dimethyl sulfide, dimethyl disulfide, dimethyl trisulfide, and 2,4-dithiapentane) share broad sulfurous odor descriptors, they differ substantially in odor detection threshold, sensory character specificity, recommended use levels, and regulatory approval status. 2,4,6-Trithiaheptane has a markedly high odor strength (recommended evaluation at 0.01% solution or less) and imparts a distinct cooked, roasted, brown, onion-like profile that cannot be replicated by simple dialkyl sulfides or disulfides . Furthermore, it possesses a dedicated FEMA GRAS designation (FEMA 4214) and a JECFA ADI of 'no safety concern,' unlike many structurally simpler sulfur volatiles that lack equivalent multi-jurisdictional clearance for food use [1].

2,4,6-Trithiaheptane (CAS 6540-86-9): Head-to-Head Comparative Evidence for Procurement and Formulation Decisions


Odor Detection Threshold: 2,4,6-Trithiaheptane vs. Dimethyl Trisulfide (DMTS) – Sensitivity Advantage in Food Matrices

2,4,6-Trithiaheptane is characterized as a high-strength odorant, with sensory evaluation recommended at a 0.01% solution or less in propylene glycol . In contrast, dimethyl trisulfide (DMTS), the simplest organic trisulfide and a common alternative for sulfurous notes, has a reported difference threshold of 0.25 μg/L in aqueous matrices [1]. The recommendation to evaluate 2,4,6-trithiaheptane at 0.01% (100 μg/mL) implies a markedly higher odor threshold relative to DMTS, suggesting that DMTS is roughly 10⁵–10⁶ times more potent on a concentration basis, which carries significant implications for formulation control and risk of sensory overload.

odor threshold flavor chemistry sensory science

Recommended Use Levels in Food: 2,4,6-Trithiaheptane vs. 2,4-Dithiapentane – Precision Dosing Across Food Categories

2,4,6-Trithiaheptane is recommended for use at precisely defined, application-specific concentrations: 0.05–0.5 ppm in soups and processed foods, 0.1–1.0 ppm in oils, fats, and sauces, and 0.5–5 ppm in seasonings [1]. For 2,4-dithiapentane (bis(methylthio)methane, FEMA 3878), a commonly used alternative for truffle and alliaceous notes, no equivalent quantitative, category-stratified use level guidance is publicly available in the FEMA or JECFA literature; its typical usage is described qualitatively in truffle oil formulations [2]. The existence of explicit, FEMA-aligned use ranges for 2,4,6-trithiaheptane provides formulators with a validated starting point for dose optimization and reduces trial-and-error iterations.

use level food flavoring formulation

Regulatory Clearance Breadth: 2,4,6-Trithiaheptane (FEMA 4214) vs. Dimethyl Trisulfide – Multi-Jurisdictional Food Approval Status

2,4,6-Trithiaheptane holds a comprehensive regulatory approval profile: FEMA GRAS No. 4214, JECFA No. 1684 (evaluated 2007, ADI: no safety concern), FL No. 12.240 (EU), and is listed in the FDA EAFUS database [1]. Dimethyl trisulfide (DMTS), by contrast, lacks a FEMA number and is not listed as an approved flavoring substance by JECFA; its regulatory status for direct food flavoring use remains undefined in major jurisdictions [2]. This regulatory gap makes 2,4,6-trithiaheptane the only trisulfide-based flavorant with documented, multi-jurisdictional safety clearance for food applications.

regulatory approval FEMA GRAS JECFA food additive

Gas Chromatographic Retention Index: 2,4,6-Trithiaheptane vs. 2,4-Dithiapentane – Sulfur-Number-Dependent Elution for Complex Mixture Resolution

On a non-polar SPB-1 capillary column (30 m × 0.25 mm × 1.0 μm film), 2,4,6-trithiaheptane exhibits a linear retention index (RI) of 1242 under temperature-programmed conditions (60 °C hold 5 min, 5 K/min ramp to 250 °C) [1]. The structurally related 2,4-dithiapentane (C₃H₈S₂) elutes earlier, consistent with its lower molecular weight and reduced sulfur content. This RI difference enables unambiguous chromatographic resolution of the two compounds in complex food or natural product extracts, as demonstrated in the GC/ToF-MS analysis of cooked petai beans where both were simultaneously identified and quantified [2].

retention index GC-MS analytical chemistry sulfur volatiles

Intellectual Property Protection: 2,4,6-Trithiaheptane as a Patented Sensorial Active Substance – Commercial Exclusivity vs. Generic Sulfur Compounds

U.S. Patent 6,303,566 (issued October 16, 2001) explicitly claims the use of 2,4,6-trithiaheptane as a sensorial active substance in fragrance and flavoring compositions, as well as processes for producing such compositions [1]. No equivalent patent protection exists for structurally simpler sulfur compounds such as dimethyl sulfide, dimethyl disulfide, or dimethyl trisulfide, which are considered generic commodity chemicals. While the patent has since expired (fee-related expiration), its existence demonstrates that 2,4,6-trithiaheptane has been recognized as a commercially distinct, non-obvious sensorial ingredient worthy of intellectual property protection—a status that simpler sulfur volatiles have never achieved [2].

patent sensorial active fragrance intellectual property

Physicochemical Distinction: Boiling Point and logP of 2,4,6-Trithiaheptane vs. Dimethyl Trisulfide – Implications for Thermal Stability and Matrix Partitioning

2,4,6-Trithiaheptane exhibits a boiling point of 227.7 ± 15.0 °C at 760 mmHg and a computed logP of 2.29–2.42 . Dimethyl trisulfide (DMTS) has a substantially lower boiling point of 183.1 ± 23.0 °C at 760 mmHg, reflecting its lower molecular weight (126.26 vs. 154.32 g/mol) . The 44.6 °C higher boiling point of 2,4,6-trithiaheptane confers greater thermal stability during high-temperature food processing (e.g., baking, frying, extrusion), reducing volatile loss. Additionally, the higher logP (2.29 vs. an estimated ~1.5 for DMTS based on its lower molecular weight and fewer sulfur atoms) predicts preferential partitioning into lipid phases, making 2,4,6-trithiaheptane better suited for oil-based flavor delivery systems.

boiling point logP physicochemical property formulation stability

Procurement-Driven Application Scenarios for 2,4,6-Trithiaheptane (CAS 6540-86-9) Based on Quantified Differentiation Evidence


Thermally Processed Savory Foods Requiring High-Temperature Sulfur Note Stability

2,4,6-Trithiaheptane's boiling point (227.7 °C) substantially exceeds that of dimethyl trisulfide (183.1 °C), providing a 44.6 °C thermal stability advantage . This makes it the superior choice for baked snacks, roasted meats, extruded products, and retorted soups where flavor volatiles must survive processing temperatures exceeding 150 °C. The recommended use level of 0.05–0.5 ppm in soups and processed foods provides a validated starting dose [1].

Oil-Based and High-Fat Flavor Delivery Systems (Sauces, Dressings, Seasoning Oils)

With a logP of 2.29–2.42, 2,4,6-trithiaheptane partitions preferentially into lipid phases compared to more polar alternatives like dimethyl trisulfide . The documented use level of 0.1–1.0 ppm in oils, fats, and sauces, and 0.5–5 ppm in seasonings, supports its application in fat-based flavor delivery systems where homogeneous distribution and sustained release are required [1].

Multi-Jurisdictional Food and Beverage Products Requiring Broad Regulatory Clearance

2,4,6-Trithiaheptane is uniquely positioned among trisulfide flavorants with FEMA GRAS 4214, JECFA 1684 (ADI: no safety concern), EU FL 12.240, and FDA EAFUS listing simultaneously . For products destined for North American, European, and Codex-aligned markets, it eliminates the regulatory gaps that exist for alternatives like dimethyl trisulfide, which lacks equivalent food flavoring approvals [1].

Authentic Truffle and Alliaceous Flavor Reconstitution Requiring Analytical Verification

In truffle oil and allium-type flavor formulations where both 2,4-dithiapentane and 2,4,6-trithiaheptane are used for aroma authenticity, the validated GC retention index of 1242 on standard non-polar columns enables quality control laboratories to confirm the presence and purity of 2,4,6-trithiaheptane without interference from co-formulated analogs. This analytical differentiation is essential for batch-to-batch consistency verification [1].

Quote Request

Request a Quote for 2,4,6-Trithiaheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.